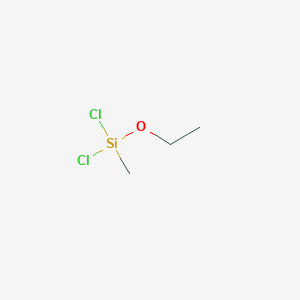

![molecular formula C13H19NO2 B154933 3-[(二乙氨基)甲基]-4-甲氧基苯甲醛 CAS No. 128501-82-6](/img/structure/B154933.png)

3-[(二乙氨基)甲基]-4-甲氧基苯甲醛

货号 B154933

CAS 编号:

128501-82-6

分子量: 221.29 g/mol

InChI 键: NWINHGROAQWCPR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

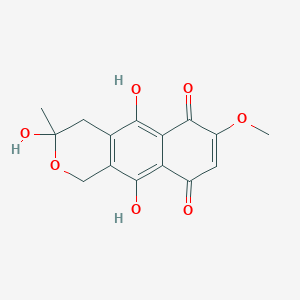

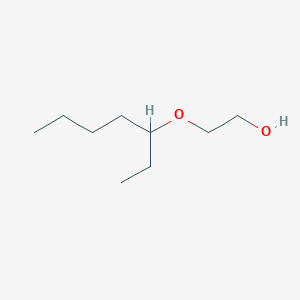

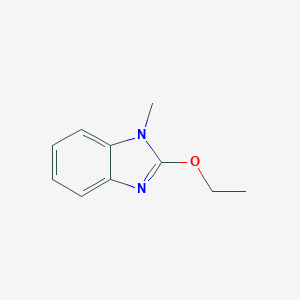

“3-[(Diethylamino)methyl]-4-methoxybenzaldehyde” is a chemical compound with the empirical formula C13H19NO2 . It has a molecular weight of 221.30 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of this compound involves the reaction of vanillin (4-hydroxy-3-methoxy benzaldehyde), formaldehyde, and diethylamine in ethanol . The reaction is carried out in a round-bottomed flask fitted with a reflux condenser .Molecular Structure Analysis

The SMILES string of this compound is O=CC1=CC(CN(CC)CC)=C(OC)C=C1 . This indicates that the compound contains a benzene ring with a methoxy group (OC) and a diethylaminomethyl group (CN(CC)CC) attached to it .Physical And Chemical Properties Analysis

This compound is a solid . It is classified as Acute Tox. 4 Oral under the GHS07 hazard classification . It has a storage class code of 13, which corresponds to non-combustible solids . The flash point is not applicable .科学研究应用

Fluorescence Sensing of Superoxide Anion

- Scientific Field: Chemistry, specifically fluorescence sensing .

- Application Summary: The compound 7-diethylamino-4-methyl-3,4-dihydrocoumarin, which is structurally similar to the compound you mentioned, has been used in the fluorescence sensing of superoxide anion .

- Methods of Application: The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .

- Results or Outcomes: This method has been reported to have the advantage of evaluating O2 sensing probes in anhydrous DMSO instead of in aqueous buffers when using KO2 as the surrogate of O2 .

Fluorination Reagents

- Scientific Field: Organic Chemistry .

- Application Summary: Compounds with the general structure R2N ForR3N+F, which could potentially include the compound you mentioned, have been used as fluorination reagents .

- Methods of Application: These compounds are used as a source of electrophilic fluorine. They are milder, safer, more stable, and less expensive to produce than previous reagents .

- Results or Outcomes: These reagents have been found to be as reactive as established reagents in some cases, while also capable of a degree of selectivity that was previously unattainable .

Excited State Complexes of Coumarin Derivatives

- Scientific Field: Fluorescence Chemistry .

- Application Summary: Exciplex formation of different coumarin derivatives including 7−methoxy coumarin, 7−hydroxy coumarin show wide application in synthesis of various other derivatives and they can be used as dye due to their prominent fluorescence properties .

- Methods of Application: These derivatives show remarkable fluorescence properties, so they can be utilized as LASER dyes .

- Results or Outcomes: Exciplexes and excimers of coumarin are widely used in lasers .

Synthesis of Biomolecules

- Scientific Field: Organic Chemistry .

- Application Summary: Reaction of alkynoate and 2-phenyl-2-oxoacetic acid was performed in presence of different catalysts (Ag 2 CO 3 and AgNO 3), oxidants (K 2 S 2 O 8, (NH 4) 2 S 2 O 8, oxone, PhI(OAc) 2 and TBHP), additives (Na 2 CO 3, NaOAc, KHCO 3 and KOH) and solvents (DMF, MeCN, DMF-H 2 O and MeCN-H 2 O) .

- Methods of Application: The reaction was performed in the presence of different catalysts, oxidants, additives, and solvents .

- Results or Outcomes: The reaction resulted in the synthesis of biomolecules .

Skin Photosensitizing Material

- Scientific Field: Dermatology .

- Application Summary: Furocoumarins, which are useful derivatives of coumarin, act as skin photosensitizing material due to their exciting exciplex states .

- Methods of Application: These compounds are found in many plants and are used to provide protection from predators . They are also found in human nutrition, such as in carrots, celery, parsley, citrus food, coffee, wine, black and green tea .

- Results or Outcomes: These compounds show a double amplified spontaneous emission band due to the generation of super exciplexes in coumarins .

Fluorescence Detection Methods

- Scientific Field: Biochemistry .

- Application Summary: The compound you mentioned could potentially be used in fluorescence detection methods .

- Methods of Application: These methods involve the design and synthesis of substrate probes, the acquisition of recombinant proteins, and the establishment of accurate molecular-level screening methods .

- Results or Outcomes: These methods are particularly good at establishing fluorescence detection methods .

安全和危害

属性

IUPAC Name |

3-(diethylaminomethyl)-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWINHGROAQWCPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343608 |

Source

|

| Record name | 3-[(diethylamino)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde | |

CAS RN |

128501-82-6 |

Source

|

| Record name | 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128501-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(diethylamino)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看